Monatepil - 103377-41-9

Monatepil

Catalog Number: EVT-426679
CAS Number: 103377-41-9
Molecular Formula: C28H30FN3OS
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monatepil maleate, chemically known as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, is a novel calcium antagonist with additional α1-adrenoceptor blocking activity. [, , , , ] It was initially investigated for its potential as an antihypertensive agent due to these dual properties. [, ] Beyond its blood pressure-lowering effects, monatepil has demonstrated promising anti-atherosclerotic and lipid-lowering properties in various animal models. [, , ] This unique combination of pharmacological activities makes it a subject of significant interest in cardiovascular research.

Future Directions
  • Exploring Novel Applications: Investigating the potential of monatepil in other areas, such as ocular hypertension, based on its calcium channel blocking activity. []

Diltiazem

Compound Description: Diltiazem is a benzothiazepine-derived calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It exhibits negative chronotropic and dromotropic effects, reducing heart rate and slowing conduction through the atrioventricular node. [, , ] Diltiazem also influences myocardial oxygen supply and demand by increasing coronary blood flow and decreasing myocardial oxygen consumption. []

Relevance: Diltiazem serves as a key comparator to monatepil in several studies investigating cardiac function, anti-arrhythmic properties, and effects on the cardiac conduction system. [, , , , ] While both compounds share calcium antagonistic properties, monatepil demonstrates a less pronounced negative chronotropic and dromotropic effect compared to diltiazem. [, ] Additionally, monatepil displays a superior preventive effect against experimentally induced myocardial ischemic changes in comparison to diltiazem. []

Prazosin

Compound Description: Prazosin is an alpha1-adrenoceptor antagonist known for its antihypertensive properties and ability to reduce plasma lipid levels. [, , , ] It exerts its effects by blocking the action of norepinephrine at alpha1-adrenoceptors, leading to vasodilation and a reduction in blood pressure. [, ] Prazosin has been shown to partially inhibit the progression of atherosclerosis and reduce plasma lipid levels in cholesterol-fed monkeys. [, ]

Relevance: Prazosin serves as a direct comparator to monatepil in studies evaluating anti-atherosclerotic and plasma lipid-lowering effects. [, , ] While both compounds share alpha1-adrenoceptor blocking activity, monatepil demonstrates more potent anti-atherogenic and lipid-lowering effects compared to prazosin. [, ] Furthermore, monatepil, unlike prazosin, exhibits calcium antagonistic and anti-lipid peroxidation activities, which may contribute to its superior efficacy in these aspects. [, , ]

Verapamil

Compound Description: Verapamil is a phenylalkylamine calcium channel blocker commonly employed in the treatment of hypertension and arrhythmias. [, , ] Like diltiazem, it exerts negative chronotropic and dromotropic effects on the heart, impacting both heart rate and conduction velocity. [, , ]

Relevance: Similar to diltiazem, verapamil serves as a comparative agent to monatepil in investigations exploring anti-arrhythmic properties and effects on the cardiac conduction system. [, , ] Notably, monatepil displays a less pronounced impact on heart rate and atrioventricular conduction compared to verapamil. [, , ] This difference suggests a potentially improved safety profile for monatepil concerning pro-arrhythmic effects. [, ]

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely recognized for its potent vasodilatory effects and use in treating hypertension and angina. [, ] It primarily acts on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and blood pressure. []

Relevance: Nifedipine serves as a comparative agent to monatepil in studies evaluating effects on the cardiac conduction system. [] Although both compounds exhibit calcium antagonistic properties, their impact on cardiac conduction differs. Monatepil demonstrates a less pronounced effect on atrioventricular conduction compared to nifedipine, suggesting potential differences in their selectivity for specific calcium channels. []

Probucol

Compound Description: Probucol is a lipid-lowering agent with antioxidant properties, primarily known for its ability to inhibit the oxidation of low-density lipoprotein (LDL) cholesterol. [] This antioxidant effect is thought to contribute to its potential anti-atherosclerotic properties. []

Relevance: Probucol serves as a comparator to monatepil in studies assessing the inhibition of lipid peroxidation. [] Notably, monatepil demonstrates a comparable antioxidant effect to probucol in inhibiting copper-induced LDL oxidation. [] This finding highlights an additional mechanism by which monatepil may exert its anti-atherosclerotic effects beyond its calcium antagonistic and alpha1-adrenoceptor blocking properties. []

Nicardipine

Compound Description: Nicardipine is a dihydropyridine calcium channel blocker known for its vasodilatory effects and use in treating hypertension. [] Like nifedipine, it predominantly acts on vascular smooth muscle, leading to a reduction in peripheral resistance and blood pressure. []

Relevance: Nicardipine is included as a comparator to monatepil in a study assessing the prevention of ischemic electrocardiographic changes in rat models. [] The inclusion of nicardipine alongside other calcium channel blockers like diltiazem, verapamil, and nifedipine highlights the diverse pharmacological profiles within this class of drugs and allows for a comprehensive comparison of their anti-ischemic effects with monatepil. []

Source and Classification

Monatepil was first synthesized and disclosed in patents by Dainippon Pharmaceutical. It belongs to a novel class of antihypertensive agents that not only block calcium channels but also exhibit alpha-1 adrenergic blocking activity, making it unique compared to other compounds in its class .

Synthesis Analysis

The synthesis of Monatepil involves several key steps:

  1. Formation of Amide: The amino group of dihydrodibenzothiepin is reacted with the acid chloride of 4-chlorobutyric acid, resulting in the formation of an amide.
  2. Alkylation: This amide is subsequently used to alkylate para-fluorophenylpiperazine, yielding Monatepil.

The synthesis process emphasizes the importance of controlling reaction conditions such as temperature, pressure, and the choice of solvents to achieve optimal yields and purity .

Molecular Structure Analysis

Monatepil's molecular structure features a complex arrangement that includes:

  • A dibenzo[b,e]thiepin core.
  • A piperazine moiety linked through a butyric acid chain.
  • A fluorophenyl group that contributes to its pharmacological properties.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to confirm its structure and purity. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly calcium channels and adrenergic receptors .

Chemical Reactions Analysis

Monatepil participates in various chemical reactions:

  • Oxidation: Under specific conditions, Monatepil can be oxidized to form different derivatives.
  • Reduction: Reduction reactions can modify its functional groups, enhancing or altering its biological activity.
  • Substitution: The compound can undergo substitution reactions involving its aromatic rings and piperazine moiety, which are crucial for developing analogs with improved efficacy or reduced side effects.

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Mechanism of Action

Monatepil exerts its pharmacological effects through a dual mechanism:

  1. Calcium Channel Blockade: By inhibiting calcium influx through voltage-gated calcium channels, it reduces vascular smooth muscle contraction, leading to vasodilation and decreased blood pressure.
  2. Alpha-1 Adrenergic Receptor Antagonism: This action further contributes to vasodilation by blocking adrenergic stimulation that typically causes vasoconstriction.

Research indicates that Monatepil also enhances low-density lipoprotein receptor activity, which may contribute to its lipid-lowering effects . At concentrations around 2×105M2\times 10^{-5}M, it has been shown to significantly increase LDL receptor mRNA levels in human skin fibroblasts .

Physical and Chemical Properties Analysis

Monatepil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 469.63 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: It is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into pharmaceutical products, influencing bioavailability and therapeutic efficacy .

Applications

Monatepil has several significant scientific applications:

  • Medicine: Primarily used in treating hypertension due to its dual action on calcium channels and adrenergic receptors.
  • Research: Serves as a model compound for studying calcium channel blockers and alpha-1 adrenergic receptor antagonists.
  • Lipid Metabolism Studies: Investigated for its effects on lipid profiles and potential hypolipidemic actions, making it relevant in cardiovascular disease research.

The unique combination of properties makes Monatepil a candidate for further development in both clinical settings and pharmaceutical formulations aimed at managing cardiovascular diseases effectively .

Introduction to Monatepil: Pharmacological Classification and Historical Context

Calcium Channel Blockers and Alpha-1-Adrenoceptor Antagonists: Dual Mechanism Agents

Traditional calcium channel blockers primarily exert antihypertensive effects by inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle, reducing peripheral resistance. Conversely, alpha-1-adrenoceptor antagonists block catecholamine-induced vasoconstriction by antagonizing postsynaptic adrenergic receptors. Monatepil integrates both mechanisms—demonstrating equipotent calcium channel blockade and selective alpha-1-adrenoceptor inhibition. This duality was confirmed through comparative studies in anesthetized rats, where monatepil and diltiazem (a classical calcium channel blocker) showed equivalent hypotensive potency, yet only monatepil significantly inhibited phenylephrine-induced pressor responses, akin to prazosin (a selective alpha-1 antagonist) [1] [8]. Approximately 20–35% of monatepil’s hypotensive efficacy is attributable to alpha-1-adrenoceptor blockade, while calcium antagonism dominates the remaining activity [8].

Table 1: Pharmacological Profile Comparison of Monatepil and Reference Agents

AgentCalcium Channel BlockadeAlpha-1-Adrenoceptor BlockadeDominant Mechanism Contribution to Hypotension
MonatepilPotentPotent65–80% Calcium blockade; 20–35% Alpha blockade [1]
DiltiazemPotentNegligible100% Calcium blockade [8]
PrazosinNegligiblePotent100% Alpha blockade [1]

Historical Development of Monatepil as a Novel Antihypertensive Agent

Developed by Dainippon Pharmaceutical in the late 1980s, monatepil (designated AD-2615 or AJ-2615) emerged from efforts to synthesize antihypertensives with complementary mechanisms to address limitations of existing therapies. Early studies recognized that while calcium antagonists reduced blood pressure, they lacked beneficial effects on lipid metabolism—a gap partially filled by alpha-1 blockers. Patent filings in 1988 disclosed its piperazine-derivative synthesis [2] [7]. By 2000, clinical development for hypertension, angina, and atherosclerosis was discontinued in Japan despite promising phase III trials, though specific reasons remain undisclosed [3]. Preclinical and clinical investigations highlighted its unique metabolic advantages over contemporaries, positioning it as a first-in-class dual-mechanism antihypertensive [5] [6].

Structural Uniqueness and Pharmacodynamic Differentiation from Classical Calcium Channel Blockers

Monatepil’s chemical structure, N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide, integrates distinct pharmacophores:

  • A dibenzothiepin core enabling calcium channel blockade.
  • A fluorophenylpiperazine side chain conferring alpha-1-adrenoceptor affinity [2] [7].

Synthesis involves coupling 4-chlorobutyryl chloride with dihydrodibenzothiepin, followed by alkylation with para-fluorophenylpiperazine [2]. This design facilitates simultaneous interaction with molecular targets inaccessible to conventional calcium channel blockers like nifedipine or diltiazem. The molecule’s amphiphilic nature allows membrane penetration and sustained receptor binding, explaining its slow-onset, prolonged antihypertensive duration observed in animal models [5] [7]. Unlike classical calcium antagonists, monatepil’s alpha-1-blocking moiety directly modulates lipid metabolism via hepatic low-density lipoprotein receptor upregulation—a critical pharmacodynamic differentiator [4] [5].

Properties

CAS Number

103377-41-9

Product Name

Monatepil

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide

Molecular Formula

C28H30FN3OS

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)

InChI Key

WFNRNNUZFPVBSM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F

Synonyms

11-((4-(4-(4-fluorophenyl)-1-piperazinyl)butyryl)amino)-6,11-dihydrodibenzo(b,e)thiepin maleate
AJ 2615
AJ-2615
monatepil
monatepil maleate
monatepil x maleate
monatepil, (+-) monatepil
monatepil, (R)-isomer
monatepil, (S)-isome

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.